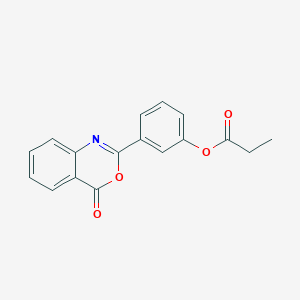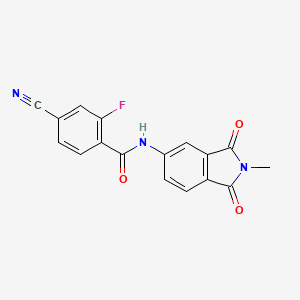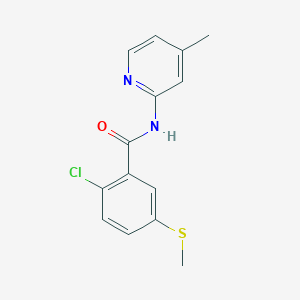
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as NMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have herbicidal properties, which can be used to control weeds in crops. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which may contribute to its analgesic and anti-tumor activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a key role in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells, suggesting its potential as an anti-cancer agent. In addition, this compound has been shown to have analgesic effects, which may be due to its ability to inhibit the activity of COX-2 and bind to CB1 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of potential applications. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, careful consideration must be given to the appropriate concentration and exposure time when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide. One potential direction is to further investigate its anti-inflammatory and analgesic activities and its potential as a drug for the treatment of inflammatory and pain-related conditions. Another direction is to explore its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, further research could be conducted on the herbicidal properties of this compound and its potential use in agriculture. Finally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as conducting polymers or liquid crystals.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-8-13(5-6-14(10)18)25-11(2)17(21)19-15-9-12(20(22)23)4-7-16(15)24-3/h4-9,11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOARCLBDXAKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)



![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)

![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)
![2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride](/img/structure/B4411682.png)
![1-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411683.png)